3-Imino-5,7-dimethyl-4a,7a-diphenyloctahydro-6H-imidazo[4,5-E][1,2,4]triazin-6-one
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Overview
Description
3-Imino-5,7-dimethyl-4a,7a-diphenyloctahydro-6H-imidazo[4,5-E][1,2,4]triazin-6-one is a complex organic compound with the molecular formula C18H20N6O.
Preparation Methods
The synthesis of 3-Imino-5,7-dimethyl-4a,7a-diphenyloctahydro-6H-imidazo[4,5-E][1,2,4]triazin-6-one involves multiple steps. One common synthetic route includes the alkylation of perhydroimidazo[4,5-E][1,2,4]triazine-3-thiones with bromoacetic acid . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product’s formation. Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.
Chemical Reactions Analysis
3-Imino-5,7-dimethyl-4a,7a-diphenyloctahydro-6H-imidazo[4,5-E][1,2,4]triazin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include bromoacetic acid for alkylation and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Imino-5,7-dimethyl-4a,7a-diphenyloctahydro-6H-imidazo[4,5-E][1,2,4]triazin-6-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action for 3-Imino-5,7-dimethyl-4a,7a-diphenyloctahydro-6H-imidazo[4,5-E][1,2,4]triazin-6-one involves its interaction with molecular targets such as enzymes. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to alterations in cellular processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar compounds to 3-Imino-5,7-dimethyl-4a,7a-diphenyloctahydro-6H-imidazo[4,5-E][1,2,4]triazin-6-one include:
- 3-Methyl-6-phenyl-7H-(1,2,4)thiadiazolo(4,5-B)(1,2,4)triazin-6-one
- 3-(Methylthio)-6-phenyl-1,2,4-triazin-5(4H)-one
- 6-(Ethylthio)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one
These compounds share structural similarities but differ in their functional groups and reactivity. The uniqueness of this compound lies in its specific imidazo[4,5-E][1,2,4]triazin-6-one core and the presence of both imino and dimethyl groups, which contribute to its distinct chemical properties .
Properties
CAS No. |
340266-02-6 |
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Molecular Formula |
C18H20N6O |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
3-amino-5,7-dimethyl-4a,7a-diphenyl-1,2-dihydroimidazo[4,5-e][1,2,4]triazin-6-one |
InChI |
InChI=1S/C18H20N6O/c1-23-16(25)24(2)18(14-11-7-4-8-12-14)17(23,20-15(19)21-22-18)13-9-5-3-6-10-13/h3-12,22H,1-2H3,(H3,19,20,21) |
InChI Key |
QJKCPCXPWISPEK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N(C2(C1(NNC(=N2)N)C3=CC=CC=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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